molecular formula C11H20O4 B156576 Dimethyl azelate CAS No. 1732-10-1

Dimethyl azelate

Cat. No. B156576
CAS RN: 1732-10-1
M. Wt: 216.27 g/mol
InChI Key: DRUKNYVQGHETPO-UHFFFAOYSA-N
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Description

Dimethyl azelate is not directly discussed in the provided papers. However, azelaic acid, which is closely related to dimethyl azelate, is mentioned in the context of skin treatment. Azelaic acid is a bioactive molecule used in treating acne and many skin disorders, and its transport from a viscosized microemulsion through skin has been examined .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole is used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids . Another synthesis method involves the reaction of pyridinium ylides with dimethyl acetylenedicarboxylate to yield dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to dimethyl azelate has been studied extensively. For example, the crystal and molecular structure of 9,9-dimethyl-9-azonia-bicyclo[6.1.0]nonane iodide has been elucidated, revealing a skewed conformation of the cyclo-octane ring . Similarly, the structure of 1,1-dimethylhydrazinium azide was determined by X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involving dimethyl derivatives are diverse. The thermolysis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives in xylene yields dimethyl phthalate and thiazole derivatives . Additionally, azo-functionalised liquid crystalline dimers, which include dimethyl groups, exhibit photosensitivity and changes in mesophases upon illumination .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl derivatives are characterized using various spectroscopic methods and thermal behavior analysis. For instance, the thermal behavior of azo-functionalised dimers with dimethyl groups has been investigated using polarising optical microscopy and differential scanning calorimetry . The basicity behavior of a dimethyl aza-cage compound in aqueous solution has been studied using potentiometric and microcalorimetric techniques .

Scientific Research Applications

Analytical Methodology and Stability Markers

  • Gas Chromatography Analysis: Dimethyl azelate (DMA) is used in the derivatization of azelaic acid to enhance its volatility for gas chromatography (GC) analysis. This method is applied for analyzing trace amounts of azelaic acid in skin creams, showing DMA's applicability in stability analysis and product quality control (Alzweiri, Tarawneh, & Khanfar, 2013).

Skin Permeation Studies

  • Enhanced Skin Permeation: DMA, as a derivative of azelaic acid, is relevant in the study of skin permeation. Research on the transport of azelaic acid through skin from various formulations, like viscosized microemulsions and gels, provides insights into the behavior of similar compounds like DMA in dermatological applications (Gasco, Gallarate, & Pattarino, 1991).

Industrial Chemistry

  • Oxidative Ozonolysis: DMA is identified as a principal reaction product in the oxidative ozonolysis of polyunsaturated fatty acids like linoleic acid. This finding is significant for industrial applications where such transformations are relevant (Sebedio & Ackman, 1978).

Environmental Analysis

  • Indoor Dust Composition: DMA is one of the compounds quantified in residential dust. Understanding its presence and concentration provides insights into indoor pollution and its potential impact on human health (Christia et al., 2021).

Chemical Synthesis

  • Method Development in Esterification: Research into the preparation of methyl hydrogen azelate explores the equilibrium and reaction conditions involving DMA. This contributes to the methodology of ester synthesis, which is fundamental in various chemical production processes (Yasukawa & Abe, 1964).

Gas Chromatographic Separation Techniques

  • Separation of Alkanoic Acid Esters: The study of the gas chromatographic separation of alkanoic acid dimethyl esters, including DMA, advances our understanding of chromatographic techniques, essential for chemical analysis and separation science (Mori & Takeuchi, 1970).

Biochemical and Pharmaceutical Research

  • Insulinotropic Action: Research on the insulinotropic action of DMA offers valuable insights into its potential biochemical and therapeutic applications, particularly in relation to diabetes and metabolic studies (Malaisse, Sener, Greco, & Mingrone, 2001).

properties

IUPAC Name

dimethyl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUKNYVQGHETPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044807
Record name Dimethyl nonanedioate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl azelate

CAS RN

1732-10-1
Record name Dimethyl azelate
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Record name Dimethyl azelate
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Record name Dimethyl azelate
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Record name Nonanedioic acid, 1,9-dimethyl ester
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Record name Dimethyl nonanedioate
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Record name Dimethyl azelate
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Record name DIMETHYL AZELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
M Alzweiri, R Tarawneh… - Journal of separation …, 2013 - Wiley Online Library
… Therefore, azelaic acid was chemically derivatized using a simple but efficient esterification reaction in methanol to generate dimethyl azelate (DMA). The stability, recovery, and …
E Lusianti, R Wibowo, S Hudiyono - IOP Conference Series …, 2018 - iopscience.iop.org
… The reaction between an azelaic acid (a carboxylic acid) with methanol (alcohol) requires BF3 as an acid catalyst which produces dimethyl azelate (ester) is called an esterification …
Number of citations: 4 iopscience.iop.org
M Alzweiri, M Khanfar, Y Al-Hiari - Chromatographia, 2015 - Springer
… addition method was adopted on dimethyl azelate (DMA) and d 6 -dimethyl azelate (d 6 -… dimethyl azelate, dimethyl adipate and dimethyl phthalate against their deuterated counterparts. …
Number of citations: 11 link.springer.com
T YASUKAWA, S ABE - Journal of Japan Oil Chemists' Society, 1964 - jstage.jst.go.jp
… azelaic acid, methyl hydrogen azelate and dimethyl azelate in equilibrium with one another at 90• … The hydrolysis of dimethyl azelate was also discussed by using sodium hydroxide and …
Number of citations: 0 www.jstage.jst.go.jp
AG Harrison, RKMR Kallury, UJ Krull… - Organic mass …, 1988 - Wiley Online Library
… ion abundances for the diacids 1 and 3 are nearly the same, while that for [M - 2MeOH-J" from dimethyl azelate (4) is three times that of the corresponding ion from the pimelate (2). …
Number of citations: 9 onlinelibrary.wiley.com
S Chen, T Wu, C Zhao - ChemSusChem, 2020 - Wiley Online Library
… reaction of dimethyl azelate and C 9 Grignard reagent. The oxidative cleavage of bio-derived unsaturated oleic acid or methyl oleate leads to the formation of dimethyl azelate and …
EH Pryde, DE Anders, HM Teeter… - The Journal of Organic …, 1962 - ACS Publications
… ozonization of methyl oleate in methanol gave dimethyl azelate as a major by-product when … in significantly reducing the amounts of dimethyl azelate and other by-products formed and …
Number of citations: 31 pubs.acs.org
M Miyazawa, H Kameoka - Agricultural and biological chemistry, 1988 - jstage.jst.go.jp
… Amongthem, methyl palmitate wasrecognized as the maincomponentfrom the peak area of GLC,and dimethyl azelate wasrecognized as a 0.7% peak area, having a fruity-winey odor. …
Number of citations: 38 www.jstage.jst.go.jp
JL Sebedio, WMN Ratnayake, RG Ackman - Chemistry and Physics of lipids, 1984 - Elsevier
… of oleic acid were methyl nonanoate (MMCg) and dimethyl azelate (DMCg) in yields of 98% … major components with low yields of methyl nonanoate and dimethyl azelate (45-50%). The …
Number of citations: 17 www.sciencedirect.com
PA Leggieri, M Senra, L Soh - Fuel, 2018 - Elsevier
… Two potential additives, triacetin and dimethyl azelate, show … Dimethyl azelate can be derived from glycerol; it has a low … The effects and mechanisms of triacetin and dimethyl azelate as …
Number of citations: 45 www.sciencedirect.com

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